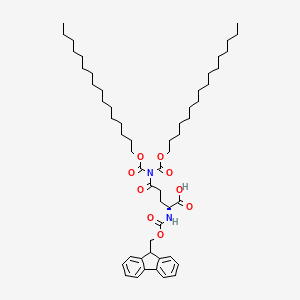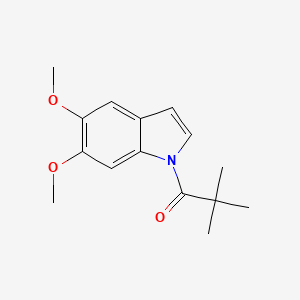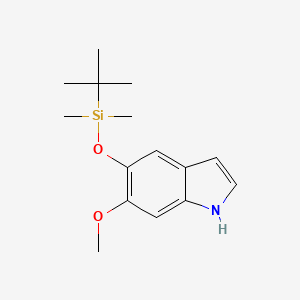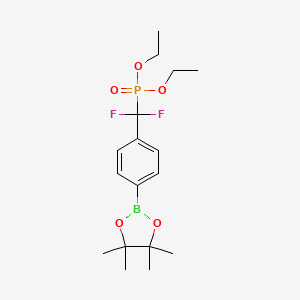![molecular formula C13H23BrFNSi B15219576 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole is a heterocyclic compound that contains a pyrrole ring substituted with bromine, fluorine, and a tris(propan-2-yl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be done using a fluorinating agent such as Selectfluor.
Attachment of the Tris(propan-2-yl)silyl Group: The silyl group can be introduced through a silylation reaction using a reagent like tris(propan-2-yl)silyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under appropriate conditions, leading to various derivatives.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products
Substitution Products: Various substituted pyrroles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrrole ring.
Reduction Products: Reduced forms of the pyrrole ring.
Coupling Products: New carbon-carbon bonded compounds.
Wissenschaftliche Forschungsanwendungen
2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets such as enzymes or receptors, potentially influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-3,3,3-trifluoro-1-propene: Another halogenated compound with different reactivity and applications.
3-bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol with distinct chemical properties.
2-bromo-1,3,5-triisopropylbenzene: A brominated aromatic compound with different structural features.
Uniqueness
2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole is unique due to the combination of its pyrrole ring, halogen substituents, and silyl group
Eigenschaften
Molekularformel |
C13H23BrFNSi |
|---|---|
Molekulargewicht |
320.32 g/mol |
IUPAC-Name |
(2-bromo-3-fluoropyrrol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H23BrFNSi/c1-9(2)17(10(3)4,11(5)6)16-8-7-12(15)13(16)14/h7-11H,1-6H3 |
InChI-Schlüssel |
AYDCOINLKAKHEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


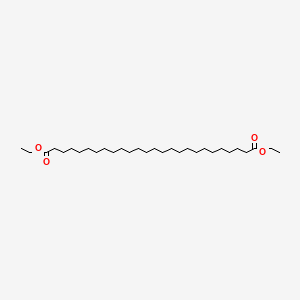



![5-Chloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B15219516.png)
![(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B15219522.png)

![2-[7,7-dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15219529.png)

